molecular formula C23H34N4O B14280043 N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N'-(3-ethylamino-2-pyridinyl)piperazine CAS No. 122002-78-2

N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N'-(3-ethylamino-2-pyridinyl)piperazine

Cat. No.: B14280043
CAS No.: 122002-78-2
M. Wt: 382.5 g/mol
InChI Key: JFRHRJPVUXSSAW-UHFFFAOYSA-N
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Description

N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine typically involves multi-step organic reactions. The starting materials may include 3,5-dimethyl-4-methoxybenzaldehyde, 3-ethylamino-2-pyridine, and piperazine. The synthetic route may involve:

    Condensation Reaction: Combining 3,5-dimethyl-4-methoxybenzaldehyde with a suitable alkylating agent to form the intermediate.

    Nucleophilic Substitution: Reacting the intermediate with piperazine to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include:

    Automated Synthesis: Using automated systems to control reaction parameters.

    Continuous Flow Chemistry: Employing continuous flow reactors for efficient production.

    Quality Control: Implementing rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine involves its interaction with specific molecular targets. These may include:

    Receptor Binding: Binding to specific receptors in the body, such as neurotransmitter receptors.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease pathways.

    Signal Transduction: Modulating signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine: can be compared with other piperazine derivatives such as:

Uniqueness

The uniqueness of N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine lies in its specific structural features, such as the presence of the 3-ethylamino-2-pyridinyl group, which may confer unique pharmacological properties compared to other similar compounds.

Properties

CAS No.

122002-78-2

Molecular Formula

C23H34N4O

Molecular Weight

382.5 g/mol

IUPAC Name

N-ethyl-2-[4-[3-(4-methoxy-3,5-dimethylphenyl)propyl]piperazin-1-yl]pyridin-3-amine

InChI

InChI=1S/C23H34N4O/c1-5-24-21-9-6-10-25-23(21)27-14-12-26(13-15-27)11-7-8-20-16-18(2)22(28-4)19(3)17-20/h6,9-10,16-17,24H,5,7-8,11-15H2,1-4H3

InChI Key

JFRHRJPVUXSSAW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N=CC=C1)N2CCN(CC2)CCCC3=CC(=C(C(=C3)C)OC)C

Origin of Product

United States

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